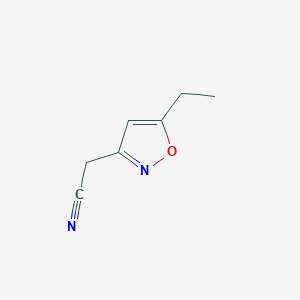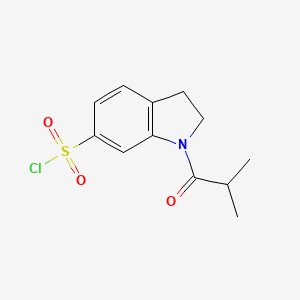
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride is an organic compound with a complex structure that includes an indole ring, a sulfonyl chloride group, and a 2-methylpropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl chloride group and the 2-methylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfonyl chloride group is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The indole ring may also play a role in binding to specific receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylpropanoyl chloride: A simpler compound with similar reactivity but lacking the indole and sulfonyl chloride groups.
Indole-6-sulfonyl chloride: Contains the indole and sulfonyl chloride groups but lacks the 2-methylpropanoyl group.
Uniqueness
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the indole ring and the sulfonyl chloride group allows for a wide range of chemical transformations and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H14ClNO3S |
|---|---|
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
1-(2-methylpropanoyl)-2,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(2)12(15)14-6-5-9-3-4-10(7-11(9)14)18(13,16)17/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
UQVBBTSSORNQNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
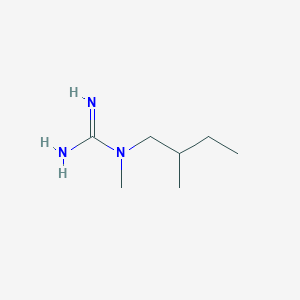
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
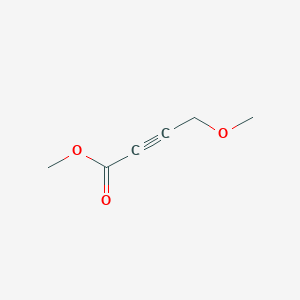
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
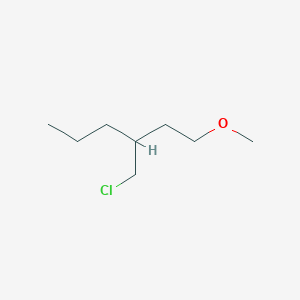

![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
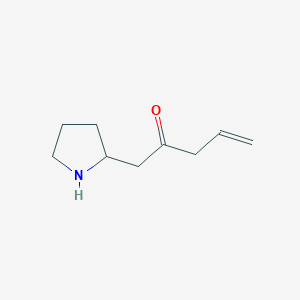
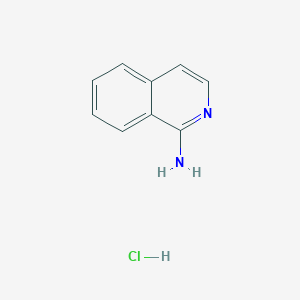
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
